molecular formula C20H23N5OS B2607898 N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide CAS No. 1797585-98-8

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide

Cat. No.: B2607898
CAS No.: 1797585-98-8
M. Wt: 381.5
InChI Key: YGSNYMMESOTXBJ-UHFFFAOYSA-N
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Description

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains a piperidine ring, a pyrazine moiety, and a phenylthio group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the pyrazine and phenylthio groups. Common reagents used in these reactions include various amines, thiols, and cyanopyrazine derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halides, acids, and bases, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(phenylthio)acetamide
  • N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(phenylthio)butanamide

Uniqueness

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in terms of reactivity, stability, and specificity.

Biological Activity

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. The unique structural features of this compound, including the piperidine and cyanopyrazine moieties, suggest a capacity for interaction with various biological targets, particularly in therapeutic contexts.

Structural Characteristics

The compound can be characterized by its chemical formula and structural components:

  • Chemical Formula: C₁₈H₂₃N₃OS
  • Key Functional Groups:
    • Piperidine ring
    • Cyanopyrazine substituent
    • Phenylthio group

These functional groups are significant as they may influence the compound's pharmacological properties, including receptor binding and enzyme inhibition.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the context of neurological disorders and cancer treatment. Below are detailed findings from various studies:

1. Receptor Interaction

The compound has been identified as an antagonist at muscarinic receptors, particularly M4 receptors. This interaction is crucial as it can modulate neurotransmitter signaling pathways, potentially offering therapeutic benefits for conditions such as schizophrenia and Alzheimer's disease .

2. Antitumor Activity

In vitro studies have demonstrated that derivatives of this compound exhibit significant antitumor activity. For instance, compounds with similar structural motifs have shown efficacy against various cancer cell lines, suggesting that modifications to the piperidine structure can enhance biological activity .

3. Antiviral Properties

Research has also explored the antiviral potential of related compounds. Although specific data on this compound's antiviral activity is limited, its structural relatives have shown moderate protection against viruses such as HIV and HSV-1 . This suggests a possible avenue for further investigation into the antiviral properties of this compound.

Case Studies

Several case studies highlight the biological activity of compounds structurally related to this compound:

StudyCompoundActivityFindings
3gAntiviralModerate activity against CVB-2 and HSV-1 with CC₅₀ of 92 μM
VariousAntitumorSignificant efficacy against multiple cancer cell lines
M4 AntagonistNeurologicalPotential therapeutic target for neurological disorders

Synthesis and Modifications

The synthesis of this compound typically involves several steps, including:

  • Formation of the piperidine ring.
  • Introduction of the cyanopyrazine substituent.
  • Addition of the phenylthio group.

These synthetic routes are critical for optimizing yield and purity, which directly influence biological activity.

Properties

IUPAC Name

N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5OS/c21-14-18-20(23-10-9-22-18)25-11-6-16(7-12-25)15-24-19(26)8-13-27-17-4-2-1-3-5-17/h1-5,9-10,16H,6-8,11-13,15H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGSNYMMESOTXBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CCSC2=CC=CC=C2)C3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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